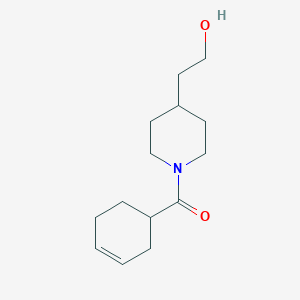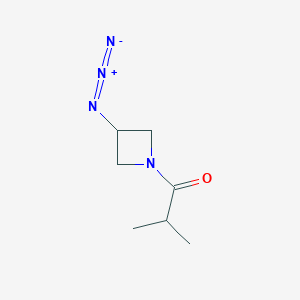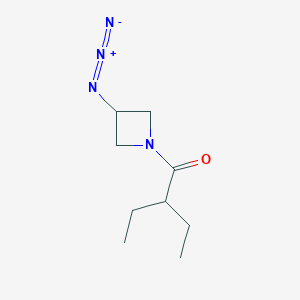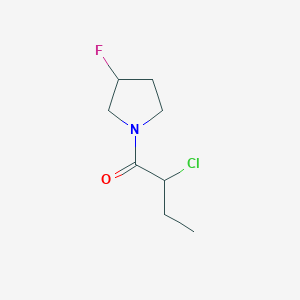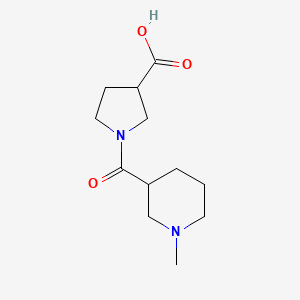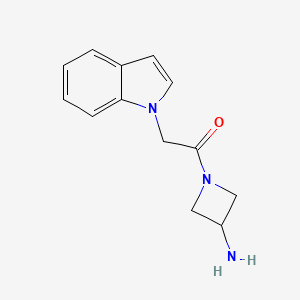
(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone
Übersicht
Beschreibung
(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, commonly referred to as Azetidin-1-yl-2,4-dimethylphenylmethanone, is an organic compound with a variety of applications in the scientific research field. It is a colorless liquid that has a low boiling point and is soluble in many organic solvents. It is used in a variety of applications, including synthesizing compounds with biological activity, as a reagent in organic synthesis, and in the preparation of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Heterocyclic Compounds
Compounds like 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, which are structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been synthesized using microwave-assisted methods. These compounds show significant antibacterial and antifungal activities, highlighting their potential in pharmacology and biochemistry (Mistry & Desai, 2006).
Synthesis of Triazole and Triazolidin Derivatives
Derivatives of triazole and triazolidin, which share a structural similarity with (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been synthesized and characterized. These compounds have shown interesting properties in crystallography and density functional theory (DFT) studies, which are valuable in materials science and molecular engineering (Abosadiya et al., 2018).
Antimicrobial and Anticancer Applications
Pyrazole derivatives, similar in structure to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than reference drugs, demonstrating their potential in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Asymmetric Addition in Organic Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, has been used in catalytic asymmetric additions to aldehydes. This application is significant in synthetic chemistry, particularly in the synthesis of chiral compounds (Wang et al., 2008).
Spectroscopic Investigation and Molecular Orbital Calculations
Studies involving spectroscopic analysis and molecular orbital calculations of compounds structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone provide insights into their chemical properties. These findings are crucial in the fields of physical chemistry and molecular physics (Arasu et al., 2019).
Cationic Polymerization of Azetidine
Research on the cationic polymerization of azetidine, a compound similar to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, provides insights into polymer science and materials engineering. This research is significant for understanding polymer formation and properties (Schacht & Goethals, 1974).
Synthesis and Molecular Docking of Anticancer and Antimicrobial Agents
The synthesis and molecular docking studies of compounds structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone provide valuable information in drug discovery, particularly in the development of anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-4-11(9(2)5-8)12(17)16-6-10(7-16)14-15-13/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMXWOCYZJJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



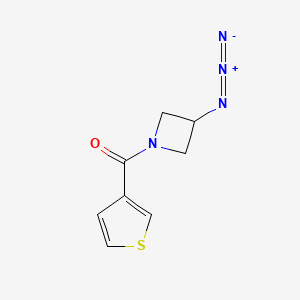

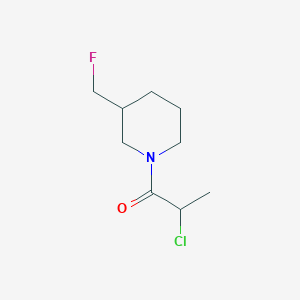
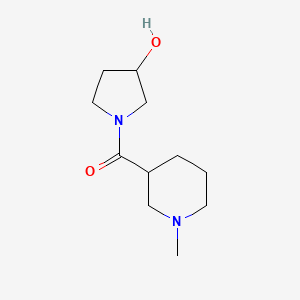
![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
